molecular formula C18H17N3O B11995464 2-((1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-amino)-ethanol

2-((1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-amino)-ethanol

Katalognummer: B11995464
Molekulargewicht: 291.3 g/mol
InChI-Schlüssel: QSIPHPLGPPTIRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-amino)-ethanol is a chemical compound that features a pyrazole ring substituted with phenyl groups and an ethanolamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-amino)-ethanol typically involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with ethanolamine. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-((1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-amino)-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The phenyl groups and the pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the phenyl rings or the pyrazole ring.

Wissenschaftliche Forschungsanwendungen

2-((1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-amino)-ethanol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-((1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-amino)-ethanol involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Diphenyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of 2-((1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-amino)-ethanol.

    Ethanolamine: Another precursor used in the synthesis.

    2-((1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-amino)-acetic acid: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to its combination of a pyrazole ring with phenyl substitutions and an ethanolamine moiety. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Eigenschaften

Molekularformel

C18H17N3O

Molekulargewicht

291.3 g/mol

IUPAC-Name

2-[(1,3-diphenylpyrazol-4-yl)methylideneamino]ethanol

InChI

InChI=1S/C18H17N3O/c22-12-11-19-13-16-14-21(17-9-5-2-6-10-17)20-18(16)15-7-3-1-4-8-15/h1-10,13-14,22H,11-12H2

InChI-Schlüssel

QSIPHPLGPPTIRM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=NCCO)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.